molecular formula C22H19ClN4O4 B2691938 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260632-04-9

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide

Katalognummer: B2691938
CAS-Nummer: 1260632-04-9
Molekulargewicht: 438.87
InChI-Schlüssel: NAAOBGOGULXQRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3, a pyrrole ring linked via position 2, and an acetamide moiety attached to a 2,4-dimethoxyphenyl group. Its molecular formula is C22H19ClN4O4, with a molar mass of 438.86 g/mol (CAS 1261011-39-5) . The pyrrole-oxadiazole scaffold is associated with bioactivity in kinase inhibition and antimicrobial applications .

Eigenschaften

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-29-16-8-9-17(19(12-16)30-2)24-20(28)13-27-10-4-7-18(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAOBGOGULXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure comprising a pyrrole ring, an oxadiazole moiety, and a dimethoxyphenyl acetamide group. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Pyrrole Formation : The pyrrole unit can be synthesized via the condensation of α,β-unsaturated carbonyl compounds with amines.
  • Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial , anti-inflammatory , and analgesic agent.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example:

  • A study demonstrated that related oxadiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
CompoundMIC (µg/mL)Target Organisms
Oxadiazole Derivative A10E. coli
Oxadiazole Derivative B20S. aureus
Target Compound15Pseudomonas aeruginosa

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it inhibits the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway:

  • A related study reported IC50 values for COX-II inhibition ranging from 0.52 to 22.25 µM for various oxadiazole derivatives . The target compound is expected to exhibit similar or enhanced potency due to its structural features.

Analgesic Activity

The analgesic potential of this compound has been assessed using various pain models in animal studies. Preliminary findings suggest a significant reduction in pain response comparable to standard analgesics like ibuprofen.

The mechanism by which this compound exerts its biological effects is likely through modulation of specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX-I and COX-II, the compound reduces the production of pro-inflammatory prostaglandins.
  • Interaction with Ion Channels : Similar compounds have been shown to interact with voltage-gated sodium channels, which may contribute to their analgesic effects.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving oxadiazole derivatives demonstrated a significant reduction in inflammation markers among patients with rheumatoid arthritis.
  • Case Study 2 : In a cohort study assessing pain management in post-operative patients, administration of oxadiazole-based analgesics resulted in lower pain scores compared to placebo.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituent Acetamide Substituent Key Differences
Target Compound: 2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide C22H19ClN4O4 438.86 3-Chlorophenyl 2,4-Dimethoxyphenyl Reference structure
2-[2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide C22H19ClN4O4 438.86 3-Chlorophenyl 2,5-Dimethoxyphenyl Methoxy positional isomer on phenyl
2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide C23H20N4O6 448.43 Benzodioxol-5-yl 3,4-Dimethoxyphenyl Oxadiazole substituent and phenyl group
N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide C22H22N4O4 430.44 4-Methoxyphenyl Cyclopentyl Acetamide replaced with phenoxy-cyclopentyl
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide C22H20ClN5O3S 493.94 4-Methoxyphenyl 2-Chlorobenzyl Pyrazole core and methylsulfanyl group

Analysis of Substituent Effects

Oxadiazole Substituents

  • Benzodioxol-5-yl : The fused dioxolane ring increases hydrophobicity (logP ~3.5 vs. ~2.8 for chlorophenyl), which may improve membrane permeability but reduce solubility.
  • 4-Methoxyphenyl : Methoxy groups are electron-donating, reducing oxidative stability but improving solubility in polar solvents.

Acetamide Substituents

  • 2,4-Dimethoxyphenyl (Target) : The para-methoxy group facilitates hydrogen bonding with target proteins, while ortho-methoxy introduces steric hindrance .
  • 2-Chlorobenzyl : The chloro substituent and benzyl group enhance lipophilicity, favoring CNS penetration but increasing toxicity risks.

Core Modifications

  • Pyrazole vs.
  • Phenoxy Linkers : Replacing pyrrole with phenoxy reduces planarity, affecting π-π stacking interactions in binding pockets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.